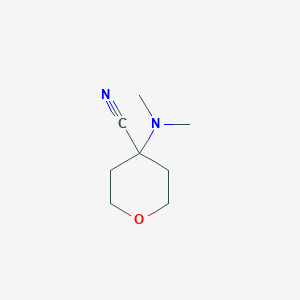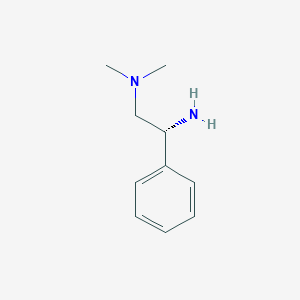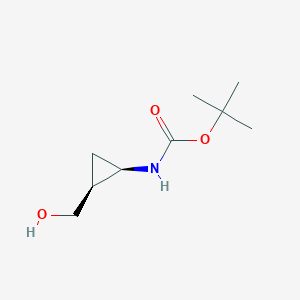
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NIPEC and is widely used in the synthesis of organic compounds.
Mechanism of Action
NIPEC exerts its biological activity by inhibiting the activity of enzymes involved in the biosynthesis of various cellular components, including DNA, RNA, and proteins. It also interferes with the normal functioning of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
NIPEC has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression. It also exhibits anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
NIPEC has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its poor solubility in water and limited availability.
Future Directions
There are several future directions for the research on NIPEC, including the development of new synthetic methods for its production, the investigation of its potential applications in drug discovery, and the elucidation of its mechanism of action. Additionally, further studies are needed to explore its potential applications in other fields, such as materials science and environmental science.
In conclusion, 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential and limitations.
Synthesis Methods
NIPEC can be synthesized using various methods, including the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-nitrophenylhydrazine with ethyl isocyanoacetate, followed by cyclization with sodium methoxide.
Scientific Research Applications
NIPEC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis. It has been found to exhibit antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs.
Properties
| 159670-70-9 | |
Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 |
InChI Key |
WZFPZKCSNGEMJX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
synonyms |
3-(4-NITRO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)




![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)




